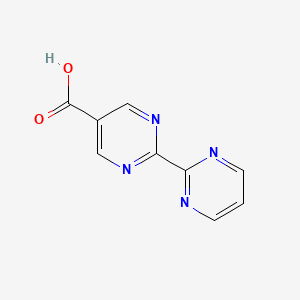

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrimidin-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c14-9(15)6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULZRCCJSITGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694267 | |

| Record name | [2,2'-Bipyrimidine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933191-25-4 | |

| Record name | [2,2'-Bipyrimidine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bipyridine Carboxylic Acids: A Focused Analysis on 2,2'-Bipyridine-5,5'-dicarboxylic Acid

A Note on Scope: This technical guide addresses the physicochemical properties of 2,2'-bipyridine-5,5'-dicarboxylic acid . While the initial topic of interest was 2,2'-bipyrimidine-5-carboxylic acid, a thorough review of scientific databases and literature reveals a significant scarcity of available data for this specific bipyrimidine derivative. In contrast, its structural analogue, 2,2'-bipyridine-5,5'-dicarboxylic acid, is extensively characterized and widely utilized. To provide a valuable and data-rich resource for researchers, this guide will focus on this well-documented compound. The principles, experimental methodologies, and applications discussed herein provide a strong and relevant framework for understanding heterocyclic carboxylic acids in research and development.

Introduction: The Versatility of 2,2'-Bipyridine-5,5'-dicarboxylic Acid as a Molecular Building Block

2,2'-Bipyridine-5,5'-dicarboxylic acid (dcbpy) is a cornerstone ligand in modern coordination chemistry and materials science. Its rigid, planar bipyridine core provides a robust N,N'-chelating site ideal for forming stable complexes with a vast array of transition metals. The strategic placement of carboxylic acid groups at the 5 and 5' positions introduces critical functionality, enabling its use as a multidentate linker for constructing complex supramolecular structures. These carboxylic acid moieties serve as "anchors," allowing the ligand to bridge multiple metal centers and form extended one-, two-, or three-dimensional networks, most notably metal-organic frameworks (MOFs).[1][2] The unique electronic properties of the bipyridine system, combined with the structural control afforded by the dicarboxylate linkers, have positioned dcbpy as a critical component in the development of materials for gas storage, catalysis, and advanced electronics.[1][2] Furthermore, metal complexes derived from dcbpy are under active investigation for their biological activities, including applications as anticancer agents and antioxidants.[2][3][4]

Molecular Structure and Identification

A precise understanding of the molecule's fundamental properties begins with its structural and chemical identifiers.

Diagram: Chemical Structure of 2,2'-Bipyridine-5,5'-dicarboxylic Acid

Caption: 2D structure of 2,2'-Bipyridine-5,5'-dicarboxylic acid.

Table 1: Chemical Identity and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 6-(5-carboxy-2-pyridinyl)pyridine-3-carboxylic acid | [5] |

| CAS Number | 1802-30-8 | [1][5] |

| Molecular Formula | C₁₂H₈N₂O₄ | [1][5] |

| Molecular Weight | 244.20 g/mol | [2][5] |

| Canonical SMILES | C1=CC(=NC=C1C(=O)O)C2=NC=C(C=C2)C(=O)O | [5] |

| Appearance | White to off-white powder or crystalline solid | [1][2] |

| Melting Point | >360 °C (decomposes) |

| Predicted pKa | 1.95 ± 0.10 |[1] |

Solubility Profile: A Practical Perspective

The solubility of dcbpy is a critical, and often challenging, experimental parameter. While sometimes generically described as soluble in "common organic solvents," practical experience shows this is not the case.[6] The molecule's poor solubility in neutral water and most organic solvents like DMF and DMSO is a direct consequence of its molecular structure.[6]

Expertise & Experience: The Zwitterionic Causality The low solubility stems from the ability of the basic pyridine nitrogen atoms to be protonated by the acidic carboxylic acid groups, forming a zwitterionic (internally charged) species. This strong intramolecular and intermolecular ionic interaction, combined with extensive hydrogen bonding between the carboxylic acid groups, results in a very stable crystal lattice that is difficult to disrupt with conventional solvents.[6]

Effective Solubilization Strategies:

-

Aqueous Base: The most effective method for dissolving dcbpy is to deprotonate the carboxylic acids using an aqueous base (e.g., NaOH, KOH, or an amine base like triethylamine).[6] This forms the highly soluble dicarboxylate salt. The compound can then be re-precipitated by acidifying the solution to a pH of 2-3.[6]

-

Co-Solvent Systems: For applications requiring mixed solvent systems, a solution of approximately 0.25 mg/mL can be achieved in a 1:3 mixture of DMSO and phosphate-buffered saline (PBS) at pH 7.2.

-

High-Temperature Polar Aprotic Solvents: Heating in highly polar aprotic solvents like DMF or DMSO can increase solubility to some extent, but it often remains limited.[6]

Synthesis and Characterization

The synthesis of dcbpy is typically achieved through multi-step organic reactions. A common and reliable approach involves the palladium-catalyzed coupling of a functionalized pyridine precursor, followed by the hydrolysis of ester groups to yield the final dicarboxylic acid.

Experimental Protocol: Synthesis via Palladium Coupling

This protocol is a representative method based on established organometallic coupling reactions.

-

Step 1: Esterification of a Pyridine Precursor. Start with 6-chloronicotinic acid. Convert the carboxylic acid to its methyl ester (methyl 6-chloronicotinate) using standard esterification conditions (e.g., methanol with a catalytic amount of sulfuric acid) to protect the acid functionality during the subsequent coupling reaction.

-

Step 2: Palladium-Catalyzed Homocoupling. In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the methyl 6-chloronicotinate in an appropriate solvent like anhydrous DMF or toluene. Add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper promoter, and a suitable base. Heat the mixture to reflux (e.g., 100-120 °C) for 12-24 hours. The causality here is that the palladium catalyst facilitates the oxidative addition and reductive elimination steps necessary to form the C-C bond between two pyridine rings.

-

Step 3: Saponification (Ester Hydrolysis). After cooling, the resulting diester product (dimethyl 2,2'-bipyridine-5,5'-dicarboxylate) is isolated. This intermediate is then dissolved in a mixture of THF/methanol and treated with an excess of aqueous sodium hydroxide. The mixture is heated to reflux for several hours to hydrolyze the methyl esters to their corresponding carboxylate salts.

-

Step 4: Acidification and Isolation. The reaction mixture is cooled to room temperature and the pH is carefully adjusted to ~2-3 using dilute hydrochloric acid. This protonates the carboxylate salts, causing the final product, 2,2'-bipyridine-5,5'-dicarboxylic acid, to precipitate out of the solution as a solid.

-

Step 5: Purification. The crude product is collected by vacuum filtration, washed thoroughly with deionized water and then a small amount of cold ethanol or ether to remove residual impurities, and finally dried under vacuum.

Diagram: Synthetic Workflow

Caption: A representative synthetic workflow for 2,2'-bipyridine-5,5'-dicarboxylic acid.

Spectroscopic Characterization:

-

¹H and ¹³C NMR: NMR spectra are used to confirm the molecular structure. In ¹H NMR, characteristic signals in the aromatic region (7.5-9.5 ppm) with specific coupling patterns confirm the substitution on the pyridine rings.[7]

-

FT-IR Spectroscopy: The IR spectrum is crucial for identifying functional groups. Key absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and characteristic C=N and C=C stretches from the aromatic rings (~1400-1600 cm⁻¹).[8]

Applications in Research and Development

The unique properties of dcbpy make it a highly valuable molecule in several advanced research areas.

-

Metal-Organic Frameworks (MOFs): This is arguably the most significant application. The dcbpy ligand is used to synthesize robust, porous frameworks with metal ions like Zr(IV), Ce(III), Mn(II), and Zn(II).[9][10][11] These MOFs are investigated for applications in gas separation (e.g., CO₂ reduction), catalysis, and chemical sensing.[2]

-

Advanced Battery Materials: Due to its ability to form highly ordered stacking structures through hydrogen bonding, pure dcbpy has been successfully employed as an anode material in both lithium-ion and sodium-ion batteries.[2] It has demonstrated a high initial specific capacity, making it a promising candidate for next-generation energy storage.[2]

-

Drug Development and Biological Activity: Ruthenium(II) complexes synthesized with dcbpy have shown significant potential as therapeutic agents.[2][4] These complexes can interact with biological targets like DNA and exhibit excellent radical scavenging properties, leading to cytotoxic activity against cancer cell lines such as HeLa and HepG2, often with reduced toxicity to normal cells.[2][3][4]

Safety and Handling

According to aggregated GHS data, 2,2'-bipyridine-5,5'-dicarboxylic acid is classified as an irritant.[5]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2,2'-Bipyridine-5,5'-dicarboxylic acid is a molecule of profound scientific importance, bridging the fields of organic synthesis, coordination chemistry, materials science, and medicinal chemistry. Its robust structural framework and versatile functional groups enable the rational design of complex materials with tailored properties. A thorough understanding of its physicochemical characteristics, particularly its challenging solubility profile and synthetic pathways, is essential for any researcher aiming to exploit its full potential. From creating porous frameworks for environmental applications to serving as a ligand in novel anticancer drugs, dcbpy will undoubtedly continue to be a key molecular player in advancing scientific discovery.

References

-

PubChem. (2,2'-Bipyridine)-5,5'-dicarboxylic acid | C12H8N2O4 | CID 192744. [Link]

-

ResearchGate. (PDF) 2,2′-Bipyridine-5,5′-dicarboxylic acid. [Link]

-

eScholarship.org. Electrochemical CO2 Reduction by 2,2' Bipyridine-5,5'-Biscarboxylic Acid Derived- Rhenium Coordination Polyamide. [Link]

-

PubChem. (2,2'-Bipyridine)-5-carboxylic acid | C11H8N2O2 | CID 192752. [Link]

-

Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]

-

ResearchGate. (PDF) Ruthenium(II) complexes of 2,2′-bipyridine-5,5′-dicarboxylic acid: Synthesis, structure, DNA binding, cytotoxicity and antioxidant activity. [Link]

-

ACS Publications. Assembly of Cerium(III) 2,2′-Bipyridine-5,5′-dicarboxylate-based Metal–Organic Frameworks by Solvent Tuning. [Link]

-

RSC Publishing. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. [Link]

-

ResearchGate. Two 3-D metal organic frameworks containing 2,2′-bipyridine-5,5′-dicarboxylic acid: synthesis, structure, and magnetic properties. [Link]

-

RSC Publishing. Integration of accessible secondary metal sites into MOFs for H2S removal. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, struct ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00425G [pubs.rsc.org]

- 5. (2,2'-Bipyridine)-5,5'-dicarboxylic acid | C12H8N2O4 | CID 192744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Integration of accessible secondary metal sites into MOFs for H2S removal - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its fundamental chemical properties, potential synthetic pathways, and anticipated biological significance, grounded in the broader context of pyrimidine chemistry.

Core Molecular Attributes

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is a molecule featuring two interconnected pyrimidine rings, with a carboxylic acid functional group attached to one of them. This unique arrangement of nitrogen-containing aromatic rings imparts specific electronic and structural properties that are of significant interest in the design of novel therapeutic agents.

Molecular Formula and Weight

The fundamental identifying characteristics of this compound are its molecular formula and weight.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₄O₂ | [1] |

| Molecular Weight | 202.1695 g/mol | [1] |

| CAS Number | 933191-25-4 | [1] |

These values are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization, particularly in mass spectrometry.

Synthesis and Characterization: A Proposed Pathway

While specific, detailed experimental protocols for the synthesis of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid are not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established pyrimidine chemistry. The commercial availability of this compound indicates that viable synthetic methodologies exist[1].

A logical approach would involve the coupling of a pre-functionalized pyrimidine with another pyrimidine precursor, followed by modification to install the carboxylic acid group. A potential, though unverified, retrosynthetic analysis is presented below.

Caption: A proposed retrosynthetic pathway for 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid.

Putative Synthetic Protocol

-

Condensation: The synthesis would likely commence with a condensation reaction between a pyrimidine amidine derivative and a suitable three-carbon electrophilic synthon, which would form the second pyrimidine ring.

-

Functional Group Interconversion: The resulting bicyclic intermediate may then require functional group manipulation to introduce the carboxylic acid at the 5-position. This could involve the hydrolysis of a nitrile or an ester precursor.

Analytical Characterization

Upon successful synthesis, a battery of analytical techniques would be essential to confirm the structure and purity of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the connectivity of the two pyrimidine rings and the position of the carboxylic acid group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition, matching the expected values from the molecular formula C₉H₆N₄O₂[1].

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present, most notably the strong carbonyl (C=O) stretch of the carboxylic acid and the C=N and C=C stretching vibrations of the pyrimidine rings.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is a standard method to assess the purity of the final compound. A purity of at least 95% is generally expected for research-grade material[1].

Biological Significance and Potential Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules[2][3][4]. Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[2][3][4][5].

The presence of two pyrimidine rings in 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid suggests several potential avenues for biological activity. The nitrogen atoms in the pyrimidine rings can act as hydrogen bond acceptors, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. This functionality allows for potential interactions with a variety of biological targets, such as enzymes and receptors.

Given the established roles of pyrimidine-containing molecules, this compound could be investigated for:

-

Enzyme Inhibition: The structure may be suitable for targeting kinases, a class of enzymes often implicated in cancer and inflammatory diseases.

-

Receptor Modulation: It could potentially interact with receptors involved in cell signaling pathways.

-

Antimicrobial Activity: The nitrogen-rich heterocyclic system is a common feature in many antimicrobial agents.

It is important to note that while the general class of pyrimidines is associated with significant biological activity, specific experimental data for 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is not widely reported. Therefore, the exploration of its biological profile represents a promising area for future research.

Safety and Handling

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere[1].

Conclusion

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is a fascinating molecule with a chemical structure that suggests significant potential for applications in drug discovery and development. While detailed experimental data on its synthesis and biological activity are not yet widespread, its core molecular attributes are established. The insights provided in this guide, based on the well-documented chemistry and pharmacology of the pyrimidine class of compounds, offer a solid foundation for researchers and scientists interested in exploring the therapeutic potential of this and related molecules. Further investigation into the synthesis, characterization, and biological evaluation of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is warranted and could lead to the discovery of novel therapeutic agents.

References

- Google Patents. Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position. US3523119A.

- Lead Sciences. 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid.

- NIH. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- ALFA GROUP. China CAS:769-39-1 | 2,3,5,6-Tetrafluorophenol Manufacturers and Factory.

- Google Patents. Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. CN103880757A.

- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- Google Patents. 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method. CN109467536A.

- PharmaTutor. PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.

- Google Patents. Carboxylic acid derivatives having an oxazolo[5,4-d]pyrimidine ring. US9321787B2.

- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.

- Google Patents. (12)

- ChemicalBook. Pyrimidine-2-carboxylic acid | 31519-62-7.

- ResearchGate.

- Chem-Impex. Pyrimidine-2-carboxylic acid.

- PubChem. 2-(Isopropylamino)pyrimidine-5-carboxylic acid | C8H11N3O2 | CID 19698813.

- Sigma-Aldrich. Pyrimidine-2-carboxylic acid 97 31519-62-7.

- ALFA GROUP. China CAS:769-39-1|2,3,5,6-Tetrafluorophenol Manufacturers and ....

Sources

- 1. 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid - Lead Sciences [lead-sciences.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction: The Critical Role of pKa in Molecular Sciences

An In-depth Technical Guide to the pKa of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the acid dissociation constant (pKa) is a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates fundamental properties crucial for a drug candidate's success, including solubility, membrane permeability, protein binding, and metabolic stability—collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] The molecule 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid, a nitrogen-rich heterocyclic compound, presents a multifaceted case for pKa analysis due to its possession of both an acidic carboxylic acid group and multiple basic nitrogen centers. Understanding the distinct pKa values for each of these ionizable groups is paramount for predicting its behavior in biological systems and for designing effective formulation strategies. This guide provides a comprehensive analysis of the structural factors influencing the pKa of this molecule, offers estimations based on analogous structures, and details both experimental and computational protocols for its precise determination.

Part 1: Structural Analysis and Theoretical pKa Considerations

The ionization behavior of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is determined by its key functional groups: a single carboxylic acid and four nitrogen atoms distributed across two pyrimidine rings. This structure gives rise to multiple pKa values, corresponding to the deprotonation of the acid and the protonation of the most basic nitrogen atoms.

-

The Acidic Center: Carboxylic Acid Group Carboxylic acids are archetypal organic acids.[2] The pKa of a typical aromatic carboxylic acid, like benzoic acid, is approximately 4.2. However, the electronic environment of the carboxyl group in the target molecule is significantly influenced by the two pyrimidine rings. Pyrimidine is an electron-deficient heterocycle, meaning its rings act as strong electron-withdrawing groups. This inductive effect stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. A more stable conjugate base corresponds to a stronger acid and, consequently, a lower pKa value . Therefore, the pKa of the carboxylic acid moiety is anticipated to be significantly lower than 4.2.

-

The Basic Centers: Pyrimidine Nitrogens The four nitrogen atoms in the two pyrimidine rings are potential sites for protonation. In a simple pyrimidine ring, the nitrogen atoms are weakly basic, with the pKa of its conjugate acid being approximately 1.3.[3][4] In 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid, the basicity of these nitrogens is substantially reduced due to several factors:

-

Intra-ring Electron Withdrawal: The nitrogen atoms within each pyrimidine ring are inherently electron-withdrawing, reducing the electron density on their counterparts.

-

Inter-ring Electron Withdrawal: The two pyrimidine rings are mutually electron-withdrawing, further diminishing the basicity of all nitrogen atoms.

-

Carboxylic Acid Group Influence: The electron-withdrawing nature of the carboxyl group (and its carboxylate form after deprotonation) further decreases the electron density on the rings, suppressing the basicity of the nitrogens.

-

As a result, the pKa values associated with the protonation of these nitrogen atoms are expected to be very low, likely below 1.0 and potentially in the negative range, indicating that they are very weak bases. The most basic nitrogen would likely be the one furthest from the electron-withdrawing carboxylic acid, but its basicity will still be profoundly suppressed.

Ionization Equilibria

The molecule can exist in several ionization states depending on the pH of the environment. The primary equilibria involve the deprotonation of the carboxylic acid and the protonation of the most basic nitrogen atom.

Caption: Workflow for Computational pKa Prediction.

Conclusion

-

The molecule possesses a strongly acidic carboxylic acid group , with an estimated pKa between 2.0 and 2.5 , due to the potent electron-withdrawing effects of the bipyrimidine system.

-

The molecule also has very weakly basic pyrimidine nitrogens . The pKa of the most basic nitrogen's conjugate acid is estimated to be less than 1.0 , reflecting significant charge delocalization and inductive destabilization of the protonated form.

These estimated values provide a critical starting point for any research or development involving this compound. For definitive characterization, this guide provides actionable, field-proven protocols for both experimental determination via potentiometric titration and in-silico prediction using modern computational methods. The integration of these approaches ensures a trustworthy and comprehensive understanding of the molecule's ionization behavior, which is fundamental to unlocking its full potential in pharmaceutical and chemical applications.

References

- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.

-

Molbase. (2025). 2,4-dimethoxy-5-pyrimidinecarboxylic acid. [Link]

-

ResearchGate. (2025). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. [Link]

-

National Institutes of Health. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

National Institutes of Health. Reliable and accurate prediction of basic pKa values in nitrogen compounds. [Link]

-

PubChem. (2,2'-Bipyridine)-5-carboxylic acid. [Link]

-

FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [https://fulir.irb.hr/2870/1/ بنیادیмость_کونژوگه_شده.pdf]([Link] بنیادیмость_کونژوگه_شده.pdf)

-

PubChem. Pyrimidine-5-carboxylic acid. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

ResearchGate. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

-

PubChem. 2,2'-Bipyrimidine. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

-

Wikipedia. 2,2′-Bipyridine. [Link]

-

ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. [Link]

-

University of Tartu. pKa values of nitrogen heterocycles. [Link]

-

PubChem. (2,2'-Bipyridine)-5,5'-dicarboxylic acid. [Link]

-

Reddit. Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work?. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid (Molecular Formula: C₉H₆N₄O₂), a heterocyclic compound of interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond rote protocols to explain the underlying principles and causal relationships that govern analytical choices. We will explore optimal sample preparation, compare ionization techniques, and predict fragmentation pathways to build a robust, self-validating analytical method. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize novel N-heterocyclic compounds by mass spectrometry.

Introduction: The Analytical Imperative

The molecule 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid belongs to a class of nitrogen-rich heterocyclic compounds. Pyrimidine derivatives are foundational in medicinal chemistry, forming the core of many therapeutic agents due to their diverse biological activities, including antiviral and antitumor properties[1][2][3]. The structural confirmation and purity assessment of such molecules are non-negotiable prerequisites in any research and development pipeline.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation[2]. This guide provides a detailed methodology for analyzing the title compound, establishing a gold-standard protocol that can be adapted for related molecular structures.

Foundational Analysis: Physicochemical Properties

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's chemical nature. These properties dictate every subsequent choice, from solvent selection to the ionization source.

| Property | Value | Rationale & Implication for MS Analysis |

| Molecular Formula | C₉H₆N₄O₂ | Provides the basis for calculating the exact mass. |

| Monoisotopic Mass | 202.0491 Da | The primary target for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |

| Key Functional Groups | Carboxylic Acid (-COOH), Pyrimidine Rings (N-heterocycles) | The acidic proton of the carboxyl group makes it ideal for negative mode deprotonation ([M-H]⁻). The nitrogen atoms in the pyrimidine rings are Lewis bases, readily accepting a proton for positive mode analysis ([M+H]⁺)[4]. |

| Predicted Solubility | Polar Solvents | Expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and aqueous solutions with pH adjustment[5]. This is critical for preparing samples for ESI-MS. |

The Analytical Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and data integrity. The process described below is a self-validating system, where each step is designed to maximize the quality of the final data.

Caption: A logical workflow for the MS analysis of the target compound.

Experimental Protocols & Causality

Sample Preparation: The Foundation of Good Data

Objective: To prepare a homogenous, low-concentration solution of the analyte that is compatible with electrospray ionization.

Protocol:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid. Dissolve in 1 mL of high-purity DMSO to create a 1 mg/mL stock solution.

-

Expertise & Experience: DMSO is an excellent initial solvent for a wide range of organic compounds, but it is not ideal for direct ESI analysis due to its high boiling point and potential for ion suppression. It serves only to bring the analyte into solution.

-

-

Working Solution Preparation: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL. A typical mobile phase composition of 50:50 Methanol:Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) is recommended.

-

Trustworthiness: The low concentration prevents detector saturation and analyte aggregation. The inclusion of an acid or base ensures the analyte is pre-ionized in solution, which dramatically improves the efficiency and stability of the electrospray process[6].

-

Ionization Technique: Electrospray Ionization (ESI)

For a molecule containing both acidic and basic functional groups, Electrospray Ionization (ESI) is the superior choice. ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, ensuring the molecular ion is preserved for detection[6]. This is crucial for confirming the molecular weight.

Alternative Consideration: APCI Atmospheric Pressure Chemical Ionization (APCI) is another common technique, but it is generally better suited for less polar molecules and can sometimes induce more in-source fragmentation than ESI[7]. Given the polar nature of our analyte, ESI is the more logical and reliable starting point.

Mass Spectrometry Parameters

The following parameters provide a robust starting point for analysis on a typical quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

| Parameter | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) | Rationale |

| Ionization Source | ESI | ESI | Soft ionization preserves the molecular ion. |

| Capillary Voltage | 3.0 – 4.0 kV | -2.5 – -3.5 kV | Optimal voltage to establish a stable Taylor cone and efficient ion generation. |

| Drying Gas Temp. | 300 – 350 °C | 300 – 350 °C | Facilitates desolvation of the ESI droplets. |

| Drying Gas Flow | 8 – 12 L/min | 8 – 12 L/min | Aids in desolvation and prevents solvent clusters. |

| Nebulizer Pressure | 30 – 45 psi | 30 – 45 psi | Controls the formation of fine droplets in the aerosol. |

| Scan Range (m/z) | 50 – 500 | 50 – 500 | Encompasses the expected molecular ion and its fragments. |

| Collision Energy (MS/MS) | 10 – 40 eV (Ramp) | 10 – 30 eV (Ramp) | A ramped collision energy allows for the observation of both low-energy (primary) and high-energy (secondary) fragments in a single experiment. |

Data Interpretation: From Peaks to Structure

Full Scan & HRMS: Confirming the Identity

The first step in data analysis is to identify the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions in the full scan spectra.

| Ion Species | Calculated Exact Mass (m/z) | Expected Observation |

| [M+H]⁺ | 203.0563 | The base peak or a prominent peak in the positive ion mode spectrum. |

| [M-H]⁻ | 201.0418 | The base peak or a prominent peak in the negative ion mode spectrum. |

Using a high-resolution instrument, the measured mass should be within 5 ppm of the calculated exact mass to confidently confirm the elemental formula C₉H₆N₄O₂.

Tandem MS (MS/MS): Elucidating the Structure

By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that provide a fingerprint of the molecule's structure. The fragmentation patterns for pyrimidine derivatives are influenced by the substituents and the inherent stability of the aromatic rings[2][8][9].

Predicted Fragmentation Pathways:

The fragmentation of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is expected to follow logical pathways dictated by its functional groups.

Caption: Predicted MS/MS fragmentation pathways for the analyte.

Discussion of Key Fragmentations:

-

Negative Mode ([M-H]⁻): The most predictable and often most intense fragmentation for a carboxylic acid is the loss of carbon dioxide (CO₂)[10][11]. This decarboxylation results in a highly stable anion. Subsequent fragmentation would likely involve cleavage of the stable pyrimidine ring system, such as the loss of hydrogen cyanide (HCN).

-

Positive Mode ([M+H]⁺): In positive mode, the protonated carboxylic acid can readily lose a molecule of water (H₂O), followed by the loss of carbon monoxide (CO)[10][11]. Another probable fragmentation is the cleavage of the C-C bond connecting the two pyrimidine rings, leading to fragments corresponding to the individual ring systems. The stability of the pyrimidine ring often results in it being retained in many fragment ions[2].

Table of Predicted Fragments:

| Ion Mode | Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Loss/Fragment |

| Positive | 203.0563 | H₂O (18.0106) | 185.0458 | Loss of water from the carboxylic acid group. |

| Positive | 185.0458 | CO (27.9949) | 157.0512 | Subsequent loss of carbon monoxide. |

| Negative | 201.0418 | CO₂ (43.9898) | 157.0461 | Decarboxylation; a hallmark of carboxylic acids. |

| Negative | 157.0461 | HCN (27.0109) | 130.0405 | Fragmentation of a pyrimidine ring. |

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the mass spectrometric analysis of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid. By leveraging an understanding of the analyte's physicochemical properties, we have established a robust workflow from sample preparation through data interpretation. The use of ESI in both positive and negative modes, coupled with high-resolution MS and tandem MS, provides a multi-faceted dataset that allows for unambiguous confirmation of identity and detailed structural elucidation. The predicted fragmentation pathways, based on established chemical principles for carboxylic acids and N-heterocycles, serve as a reliable roadmap for interpreting experimental data. This methodology not only ensures the integrity of the analysis for the title compound but also provides a versatile template for the characterization of other novel pyrimidine derivatives in drug discovery and development.

References

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

PubChem. (n.d.). 2-(Isopropylamino)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4, 834-841. [Link]

-

Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Department of Chemistry. [Link]

-

Bristow, A. W. T., & Webb, K. S. (2017). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of the American Society for Mass Spectrometry, 28(1), 123-133. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

-

Jovanović, B. Ž., Perić-Grujić, A. A., & Marinković, A. D. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044-2047. [Link]

-

ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrimidinone carboxylic acids. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. article.sapub.org [article.sapub.org]

- 9. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 11. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for obtaining and interpreting the IR spectrum of this heterocyclic compound. The guide is structured to offer not just a list of expected spectral features, but a deeper understanding of the molecular vibrations that give rise to them, grounded in established spectroscopic principles.

Introduction: The Significance of IR Spectroscopy in Heterocyclic Compound Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). This absorption pattern creates a unique spectral fingerprint that provides invaluable information about the molecule's functional groups and overall structure.[1] For a complex molecule like 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid, which possesses multiple functional groups including a carboxylic acid and two pyrimidine rings, IR spectroscopy is an essential tool for structural confirmation and purity assessment.

The utility of IR spectroscopy in this context is rooted in the principle that different types of bonds and functional groups absorb IR radiation at characteristic wavenumbers. For instance, the O-H bond in a carboxylic acid has a distinctly broad absorption, while the C=O bond exhibits a strong, sharp absorption at a different frequency.[2][3] By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, we can confidently identify the presence of these and other key structural motifs.

Molecular Structure and Expected Vibrational Modes

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid (C₉H₆N₄O₂) is a molecule that combines the features of a carboxylic acid with a 2,2'-bipyrimidine core.[4] This unique combination of functional groups gives rise to a complex and informative IR spectrum. The primary vibrational modes of interest can be categorized based on the main structural components: the carboxylic acid group and the pyrimidine rings.

Caption: Key vibrational modes in 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid.

The Carboxylic Acid Group (-COOH)

The carboxylic acid functional group presents some of the most characteristic and easily identifiable peaks in an IR spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the appearance of the O-H and C=O stretching bands.[3][5]

-

O-H Stretching: The O-H stretching vibration of a carboxylic acid is renowned for its extremely broad and intense absorption band, typically spanning from 3300 to 2500 cm⁻¹.[2][3] This broadness is a direct consequence of the strong hydrogen bonding in the dimeric form.[3][6] This band is often so wide that it can overlap with the C-H stretching vibrations.[2]

-

C=O Stretching: The carbonyl (C=O) stretching vibration gives rise to a very strong and sharp absorption band. For a carboxylic acid dimer, this band is typically observed in the range of 1725-1680 cm⁻¹.[6] The exact position can be influenced by conjugation with the pyrimidine ring system.

-

C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which is coupled with the O-H in-plane bending mode. This typically appears as a medium to strong band in the 1320-1210 cm⁻¹ region.[2][3] Additionally, an out-of-plane O-H bend can sometimes be observed as a broad, medium-intensity band around 950-910 cm⁻¹.[2]

The Pyrimidine Rings

The two interconnected pyrimidine rings contribute a series of absorptions related to the stretching and bending of their C-H, C=C, C=N, and C-N bonds. The interpretation of this region can be complex due to the numerous overlapping vibrations.

-

Aromatic C-H Stretching: The C-H stretching vibrations of the pyrimidine rings are expected to appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range). These peaks are often superimposed on the broad O-H stretching band of the carboxylic acid.[2]

-

Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the aromatic rings will produce a series of medium to strong, sharp bands in the 1620-1400 cm⁻¹ region. For similar heterocyclic systems like 2,2'-bipyridine, these bands are observed around 1596 cm⁻¹ (C=N) and 1476-1434 cm⁻¹ (C=C).[7]

-

C-H In-Plane and Out-of-Plane Bending: The in-plane C-H bending vibrations occur in the 1300-1000 cm⁻¹ region, while the out-of-plane C-H bending vibrations appear as stronger bands in the 900-675 cm⁻¹ range. The exact positions of these out-of-plane bends can provide information about the substitution pattern on the aromatic rings.

Predicted Infrared Spectrum: A Quantitative Summary

The following table summarizes the predicted key absorption bands for 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid, their expected wavenumber ranges, intensities, and the vibrational modes to which they are assigned.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch (in H-bonded dimer) | A hallmark of carboxylic acids, often overlapping with C-H stretches.[2][3] |

| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch | Arises from the C-H bonds on the pyrimidine rings. |

| 1725 - 1680 | Strong, Sharp | C=O Stretch (in H-bonded dimer) | Position may be slightly lowered due to conjugation with the pyrimidine ring.[6] |

| 1620 - 1550 | Medium - Strong, Sharp | C=N Ring Stretch | Characteristic of nitrogen-containing heterocyclic rings. |

| 1550 - 1400 | Medium - Strong, Sharp | C=C Ring Stretch | Multiple bands are expected in this region due to the two pyrimidine rings. |

| 1320 - 1210 | Medium - Strong | C-O Stretch coupled with O-H Bend | Another key indicator of the carboxylic acid group.[2][3] |

| 950 - 910 | Medium, Broad | Out-of-plane O-H Bend | May be difficult to resolve but is characteristic of carboxylic acid dimers.[2] |

| 900 - 675 | Medium - Strong, Sharp | Aromatic C-H Out-of-plane Bend | The pattern of these bands can be diagnostic of the ring substitution. |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid, a carefully planned experimental workflow is crucial. The choice of sampling technique is paramount, as the compound is a solid at room temperature.[4]

Caption: Workflow for obtaining and analyzing the IR spectrum of a solid sample.

Step-by-Step Methodology: KBr Pellet Technique

The Potassium Bromide (KBr) pellet technique is a common and effective method for analyzing solid samples.

-

Sample Purity: Ensure the sample of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is of high purity and thoroughly dry. Water contamination will introduce a broad O-H absorption around 3400 cm⁻¹, which can interfere with the analysis of the carboxylic acid O-H band.

-

Grinding: Take approximately 1-2 mg of the sample and 100-200 mg of spectroscopic grade KBr powder. Grind the two together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding is critical to reduce scattering of the IR beam.

-

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or the presence of moisture.

-

Background Spectrum: Place the empty pellet holder (or a pure KBr pellet) in the FTIR spectrometer and record a background spectrum. This will account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Place the sample pellet in the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-IR range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Conclusion: A Synthesis of Spectroscopic Insights

The infrared spectrum of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is a rich source of structural information. The dominant features are expected to be the very broad O-H stretch and the strong C=O stretch, which are definitive indicators of the carboxylic acid group existing in a hydrogen-bonded dimeric state.[2][3][6] Superimposed on and alongside these features, a series of sharp bands arising from the C-H, C=C, and C=N vibrations of the pyrimidine rings provide confirmation of the heterocyclic core. By carefully following the outlined experimental protocol and using the provided spectral assignments as a guide, researchers can effectively use IR spectroscopy to verify the identity and structural integrity of this important molecule. This guide provides the foundational knowledge for both the predictive interpretation and the empirical validation of the infrared spectrum of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid, ensuring a high degree of confidence in its characterization.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). Pyrimidine-2-carboxylic acid. SpectraBase. Retrieved from [Link]

-

Heyne, K., et al. (2004). Vibrational dynamics of carboxylic acid dimers in gas and dilute solution. Physical Chemistry Chemical Physics, 6(11), 2659-2664. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(21), 3929. Retrieved from [Link]

-

NIST. (n.d.). 2,2'-Bipyrimidine. NIST WebBook. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Retrieved from [Link]

-

ChemRxiv. (2020). Vibrational Stark Fields in Carboxylic Acid Dimers. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) FT-IR spectra of (a) 2,2'-bipyridine ligand, (b) Sm complex. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications. Retrieved from [Link]

-

AIP Publishing. (2005). Vibrational coupling in carboxylic acid dimers. The Journal of Chemical Physics, 123(12), 124310. Retrieved from [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

-

Romanian Journal of Physics. (n.d.). THE INTERCALATION OF PbI2 WITH 2,2′-BIPYRIDINE EVIDENCED BY PHOTOLUMINESCENCE, FT-IR AND RAMAN SPECTROSCOPY. Retrieved from [Link]

-

NIST. (n.d.). 2,2'-Bipyridine. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(1), 101-111. Retrieved from [Link]

-

YouTube. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Retrieved from [Link]

-

YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid - Lead Sciences [lead-sciences.com]

- 5. Vibrational dynamics of carboxylic acid dimers in gas and dilute solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Pyrimidine Carboxylic Acid Derivatives: A Technical Guide

Introduction: The Privileged Scaffold of Pyrimidine Carboxylic Acids

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of clinically significant drugs.[1][2] When functionalized with a carboxylic acid group, this heterocyclic scaffold gains a reactive handle that allows for diverse chemical modifications, leading to a vast array of derivatives with a wide spectrum of biological activities.[3] This technical guide provides an in-depth exploration of the potential biological activities of pyrimidine carboxylic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.

I. Anticancer Activity: A Multi-pronged Approach to Oncology

Pyrimidine carboxylic acid derivatives have emerged as a significant class of compounds in the quest for novel anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[4][5]

A. Mechanism of Action: Targeting Key Cancer Pathways

A primary anticancer strategy of these derivatives involves the inhibition of critical enzymes in nucleotide biosynthesis, such as dihydrofolate reductase (DHFR). By mimicking the natural substrate, these compounds can block the synthesis of purines and pyrimidines, essential for DNA replication in rapidly dividing cancer cells.

Furthermore, many pyrimidine derivatives act as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer.[6][7] A notable example is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[6][8][9] By blocking these receptors, the derivatives can halt downstream signaling cascades responsible for cell proliferation, angiogenesis, and metastasis.

Inhibition of EGFR Signaling Pathway

Caption: Experimental workflow for evaluating the anticancer potential of pyrimidine carboxylic acid derivatives.

II. Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The structural diversity of pyrimidine carboxylic acid derivatives makes them promising candidates for the development of novel antimicrobial and antiviral agents. [3][4]

A. Antibacterial and Antifungal Properties

These compounds have demonstrated activity against a range of bacterial and fungal pathogens. [10][11]The mechanism of action often involves the inhibition of essential metabolic pathways or disruption of cell wall integrity. The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

| Compound Class | Microorganism | MIC (µM) | Reference |

| Pyrimidine Derivative (PYR01) | S. aureus (MRSA) | 168.4 | [12] |

B. Antiviral Potential

Pyrimidine carboxylic acid derivatives serve as versatile intermediates in the synthesis of compounds with targeted antiviral activity. [3]Modifications to the pyrimidine core and the carboxylic acid group can lead to molecules that effectively interact with viral enzymes or proteins, thereby inhibiting viral replication or entry. [13]A wide variety of these derivatives have been shown to inhibit a range of viruses, including influenza, herpes, hepatitis B and C, and HIV. [13]

| Compound Class | Virus | EC50 (µM) | Reference |

|---|

| Pyrimidine-amine derivative | Feline coronavirus | 8.7 ± 1 | [14]|

III. Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [15][16]

A. Mechanism of Action: Inhibition of COX and LOX Enzymes

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. [1][17]Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in inflammation, while COX-1 has important physiological functions. [18]Several pyrimidine derivatives have demonstrated high selectivity for COX-2. [15] Lipoxygenases are another class of enzymes involved in the inflammatory response, catalyzing the production of leukotrienes. [19]Inhibition of LOX presents another avenue for the anti-inflammatory action of pyrimidine derivatives. [20] Prostaglandin Synthesis and Inhibition

Caption: Selective inhibition of COX-2 by a pyrimidine carboxylic acid derivative in the prostaglandin synthesis pathway.

B. Quantitative Assessment of Anti-inflammatory Potency

The anti-inflammatory activity is often quantified by the IC50 values for the inhibition of COX and LOX enzymes.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Pyrazole sulfonamide derivative | COX-2 | 0.01 | [21] |

| Pyrazole sulfonamide derivative | 5-LOX | 1.78 | [21] |

| Pyrido[2,3-d]pyrimidine (2a) | Lipoxygenase | 42 | [20] |

| Pyrido[2,3-d]pyrimidine (2f) | Lipoxygenase | 47.5 | [20] |

| Pyrazolo[3,4-d]pyrimidine (4d) | COX-2 | 23.8 ± 0.20 | [16] |

| Pyrazolo[3,4-d]pyrimidine (3b) | COX-1 | 19.45 ± 0.07 | [16] |

C. Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of the heme cofactor, and the COX enzyme (human recombinant COX-1 or COX-2).

-

Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme to each well. Add the pyrimidine carboxylic acid derivative at various concentrations to the test wells and a vehicle control to the control wells. Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a saturated solution of stannous chloride.

-

Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the derivative and determine the IC50 value.

IV. Synthesis Strategies: Building the Pyrimidine Carboxylic Acid Core

The synthesis of pyrimidine carboxylic acid derivatives often involves multicomponent reactions, which allow for the efficient construction of the heterocyclic core with diverse substitutions. [22]A common and versatile method is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-ketoester (or other active methylene compound), and urea or thiourea. [23] A representative synthetic scheme involves the condensation of a suitable α,β-unsaturated ketone with an aminopyrimidine derivative. [20]For instance, chalcones can be synthesized via a Claisen-Schmidt condensation and subsequently reacted with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid to yield pyrido[2,3-d]pyrimidine derivatives. [20]

V. Structure-Activity Relationships and Future Directions

The biological activity of pyrimidine carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the modifications of the carboxylic acid group. [10]For instance, the introduction of electron-withdrawing groups can enhance antimicrobial activity, while bulky hydrophobic groups can contribute to selective COX-2 inhibition. [10][21] The ongoing exploration of the vast chemical space of pyrimidine carboxylic acid derivatives, coupled with a deeper understanding of their mechanisms of action, holds immense promise for the discovery of novel therapeutics for a wide range of diseases. Future research will likely focus on the development of multi-target agents, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of novel biological targets for this privileged scaffold.

VI. References

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules, 16(8), 6836-6847.

-

KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. Retrieved January 27, 2026, from [Link]

-

Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65.

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 12196.

-

El-Sayed, M. A. A., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 545-562.

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Molecules, 29(5), 1129.

-

Pyrimidines as Anticancer and Antiviral: Synthesis & Reactions (A Review). (2021). ResearchGate.

-

Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. (2022). Future Medicinal Chemistry, 14(15), 1145-1159.

-

Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021). European Journal of Medicinal Chemistry, 221, 113523.

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Pharmaceutical Research, 13(10), 106-120.

-

(PDF) Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). ResearchGate.

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5670.

-

QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (2022). Research in Pharmaceutical Sciences, 17(4), 384-395.

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 864262.

-

Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (2011). Der Pharma Chemica, 3(4), 38-44.

-

Synthesis of pyrimidinone carboxylic acids. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(10), 1258.

-

Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. (2018). Brazilian Journal of Microbiology, 49(Suppl 1), 209-215.

-

Targeting VEGF to design pyrimidines against breast cancer and diabetic retinopathy. (2018). Journal of Applied Pharmaceutical Science, 8(7), 001-011.

-

Antiviral activity of pyrimidine containing compounds: Patent review. (2022). Mini-Reviews in Medicinal Chemistry, 23(1), 85-103.

-

Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2022). Journal of Medicinal Chemistry, 65(15), 10453-10476.

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). ResearchGate.

-

Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. (2021). Molecules, 26(23), 7265.

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). Pharmaceuticals, 14(11), 1109.

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Medicinal Chemistry, 15(1), 133-146.

-

Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 1-11.

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Journal of Inflammation Research, 14, 6321-6352.

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]

-

15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. (2018). Asian Pacific Journal of Tropical Biomedicine, 8(4), 213-216.

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). MedChemComm, 13(3), 374-394.

-

Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(19), 5758.

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). Bioorganic Chemistry, 150, 107623.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid: Synthesis and Application as a Core Scaffold

Abstract: This technical guide provides an in-depth analysis of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a singular "discovery" paper for this specific intermediate is not prominent in the literature, this guide elucidates its importance as a structural motif. We will explore a highly plausible synthetic pathway, detail the underlying chemical principles, and examine the origin of scientific interest in this molecule as a foundational scaffold for developing targeted therapeutics.

Introduction to the 2,2'-Bipyrimidine Scaffold

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid belongs to the 2,2'-bipyrimidine class of heterocyclic compounds. The pyrimidine ring itself is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA, and its capacity to form multiple hydrogen bonds with biological targets.[1] The fusion of two pyrimidine rings into a bipyrimidine system creates a rigid, planar scaffold with a unique arrangement of nitrogen atoms that act as hydrogen bond acceptors. The carboxylic acid moiety at the 5-position serves as a versatile chemical handle, allowing for the straightforward synthesis of amides, esters, and other derivatives, making it an ideal intermediate for building libraries of compounds for drug discovery.[2]

The primary value of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid lies not in its own biological activity, but in its role as a key building block for more complex molecules, particularly in the development of kinase inhibitors for oncology.[3]

Plausible Synthesis and Methodologies

The synthesis of 2,2'-bipyrimidine structures can be approached through several established methods for pyrimidine synthesis, which typically involve the condensation of a three-carbon dielectrophile with an amidine.[4] A robust and logical pathway to construct 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid involves a multi-step process starting from more common precursors.

Proposed Synthetic Pathway

A likely synthetic route leverages a condensation reaction to form the second pyrimidine ring onto a pre-formed pyrimidine-containing amidine. This method provides good control over the substitution pattern.

Step 1: Synthesis of Pyrimidine-2-amidine. The synthesis begins with a commercially available pyrimidine, such as 2-chloropyrimidine or 2-aminopyrimidine. For this proposed pathway, we will start with 2-aminopyrimidine. The amidine functionality can be generated through various methods, though a common approach is the reaction with dimethylformamide dimethyl acetal (DMF-DMA).

Step 2: Condensation to form the 2,2'-bipyrimidine core. The resulting pyrimidine-2-amidine is then reacted with a suitable three-carbon α,β-unsaturated carbonyl compound that will introduce the carboxylic acid functionality (in a protected ester form). A suitable reactant is ethyl 2-formyl-3-oxopropanoate. The condensation reaction proceeds to form the second pyrimidine ring.

Step 3: Saponification to yield the final carboxylic acid. The final step is the hydrolysis of the ethyl ester under basic conditions (e.g., with sodium hydroxide), followed by acidification to yield the target molecule, 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid.

Detailed Experimental Protocol

Protocol: Synthesis of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid

-

Step 1: Synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide

-

To a solution of 2-aminopyrimidine (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-